N-Chlorodimethylamine
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Overview
Description
N-Chlorodimethylamine is an organic chloramine compound with the chemical formula (CH₃)₂NCl It is a derivative of dimethylamine where one hydrogen atom is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chlorodimethylamine can be synthesized by the chlorination of dimethylamine. The reaction typically involves the addition of dimethylamine to a slight excess of a standardized commercial solution of sodium hypochlorite (commonly known as Chlorox) that has been saturated with salt. The reaction is carried out at temperatures below 5°C. After stirring for about 10 minutes, the this compound is separated from the aqueous phase using a separatory funnel .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the stability and purity of the final product. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-Chlorodimethylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced back to dimethylamine under specific conditions.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the chlorine atom, including hydroxide ions and amines.
Major Products Formed:
Oxidation: Oxidation products may include dimethylamine N-oxide.
Reduction: The major product is dimethylamine.
Substitution: Products depend on the nucleophile used; for example, reaction with hydroxide ions yields dimethylamine.
Scientific Research Applications
N-Chlorodimethylamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Water Treatment: It is studied for its potential use in water disinfection and treatment processes.
Material Science: It is used in the development of new materials with specific properties.
Drug Discovery: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-chlorodimethylamine involves its reactivity as a chlorinating agent. The chlorine atom in the compound is highly reactive and can participate in various chemical reactions, including chlorination and oxidation. The molecular targets and pathways involved depend on the specific reaction and the substrates used. For example, in water treatment, it reacts with organic contaminants to form chlorinated byproducts, which can be further degraded or removed .
Comparison with Similar Compounds
- N-Chlorodiethylamine
- N-Chloromethylamine
- N-Chloropiperidine
- N-Chloropyrrolidine
Properties
IUPAC Name |
N-chloro-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN/c1-4(2)3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGVJLLHDZWQFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166437 |
Source
|
Record name | Methanamine, N-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-74-6 |
Source
|
Record name | Methanamine, N-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, N-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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